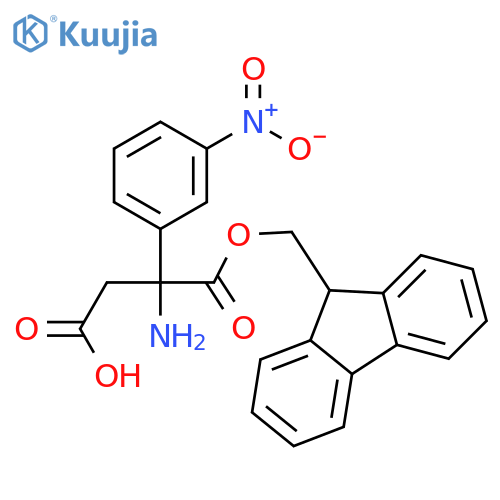

Cas no 282525-10-4 (Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid)

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid

- Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-nitro-

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoicacid

- AKOS032947905

- Fmoc-S-3-Amino-3-(3-nirto-phenyl)-propionic acid

- (R)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-nitrophenyl)propanoic acid

- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(3-nitrophenyl)propanoic acid

- CS-0182706

- E82270

- 282525-10-4

- EN300-718383

- SY255915

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-nitrophenyl)propanoic acid

- (S)-3-(Fmoc-amino)-3-(3-nitrophenyl)propanoic Acid

- Fmoc-R-3-Amino-3-(3-nitro-phenyl)-propionic acid

- (R)-3-(Fmoc-amino)-3-(3-nitrophenyl)propanoic Acid

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid

- MFCD01631072

- SY116694

- MFCD01631080

- SCHEMBL6881599

- 3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOIC ACID

- MFCD01863201

- 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid

-

- インチ: 1S/C24H20N2O6/c25-24(13-22(27)28,15-6-5-7-16(12-15)26(30)31)23(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14,25H2,(H,27,28)

- InChIKey: BRQNRBLHGWITIA-UHFFFAOYSA-N

- SMILES: C(O)(=O)CC(C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)(N)C1=CC=CC([N+]([O-])=O)=C1

計算された属性

- 精确分子量: 432.13213636g/mol

- 同位素质量: 432.13213636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 32

- 回転可能化学結合数: 7

- 複雑さ: 673

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121Ų

- XLogP3: 3.9

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253376-1g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 97% | 1g |

¥885 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253376-5g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 97% | 5g |

¥2476 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1266380-10g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 97% | 10g |

$375 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00736935-1g |

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoic acid |

282525-10-4 | 95% | 1g |

¥524.0 | 2023-03-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R161678-5g |

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 95% | 5g |

¥2587 | 2023-09-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253376-10g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 97% | 10g |

¥3544 | 2023-04-14 | |

| Enamine | EN300-718383-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-nitrophenyl)propanoic acid |

282525-10-4 | 1g |

$0.0 | 2023-06-05 | ||

| Aaron | AR01XGTZ-250mg |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 98% | 250mg |

$26.00 | 2025-02-12 | |

| Aaron | AR01XGTZ-1g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 98% | 1g |

$54.00 | 2025-02-12 | |

| 1PlusChem | 1P01XGLN-10g |

Fmoc-(RS)-3-amino-3-(3-nitrophenyl)-propionic acid |

282525-10-4 | 97% | 10g |

$370.00 | 2024-05-07 |

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acidに関する追加情報

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic Acid: A Comprehensive Overview

Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid, also known by its CAS number 282525-10-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino acid moiety, and a nitrophenyl substituent. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the amino functionality during chemical reactions. This feature has made Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Recent studies have highlighted its utility in the development of bioactive compounds targeting various therapeutic areas, including cancer and neurodegenerative diseases.

One of the most intriguing aspects of this compound is its stereochemistry. The (RS) designation indicates that the molecule exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. This property is significant because stereochemistry often plays a critical role in determining a compound's biological activity. Researchers have been exploring methods to selectively synthesize or isolate individual enantiomers to optimize pharmacokinetic properties and minimize potential side effects.

The presence of the nitrophenyl group introduces additional complexity to the molecule's reactivity and biological profile. Nitro groups are known for their ability to participate in various redox reactions, which can influence the compound's stability and bioavailability. Recent advancements in computational chemistry have enabled scientists to predict how this substituent affects the molecule's interactions with biological systems, providing valuable insights for drug design.

In terms of synthesis, Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid can be prepared through a variety of routes, including nucleophilic substitution and coupling reactions. These methods have been optimized over time to improve yield and purity. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining high selectivity. Such innovations underscore the importance of continuous process improvement in chemical manufacturing.

From a pharmacological perspective, this compound has shown promise as a lead molecule for developing agents targeting specific cellular pathways. For example, studies have demonstrated its ability to modulate enzyme activity and influence cellular signaling cascades. These findings suggest that Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid could serve as a starting point for designing drugs with enhanced efficacy and reduced toxicity.

Moreover, the propionic acid backbone of this compound contributes to its solubility and absorption properties, which are critical factors in drug delivery. Researchers are actively investigating how modifications to this backbone can further enhance these characteristics without compromising the molecule's bioactivity. Such efforts are essential for translating laboratory findings into clinically relevant treatments.

In conclusion, Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid represents a multifaceted compound with significant potential in chemical and pharmaceutical research. Its unique structure, stereochemical properties, and functional groups make it an attractive candidate for developing innovative therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing medical science.

282525-10-4 (Fmoc-(RS)-3-Amino-3-(3-nitrophenyl)-propionic acid) Related Products

- 75502-10-2(Glycolic-2,2-d2 Acid)

- 1339190-73-6(1-(oxolan-3-yloxy)propan-2-amine)

- 1805212-23-0(3-Amino-6-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)

- 1805502-92-4(Methyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate)

- 896160-68-2(2-methyl-3,5-Pyridinediamine)

- 1416439-50-3(Methyl 2-(3-bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoate)

- 2549003-00-9(1-{2-2-(cyclopropylamino)pyrimidin-5-ylphenyl}ethan-1-one)

- 2218436-85-0(rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride)

- 372975-55-8(ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1361533-78-9(6'-Fluoro-2'-methyl-2,3,5-trichlorobiphenyl)